

1-Bromo-4-(tert-butyl)-2-methylbenzene structural analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-(tert-butyl)-2-methylbenzene

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An In-depth Technical Guide to **1-Bromo-4-(tert-butyl)-2-methylbenzene** and Its Structural Analogues for Advanced Research and Drug Development

Introduction

Substituted bromobenzenes are pivotal building blocks in organic synthesis, serving as versatile precursors for a myriad of chemical transformations. Among these, **1-Bromo-4-(tert-butyl)-2-methylbenzene** and its analogues represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique substitution pattern, featuring a bulky tert-butyl group, a reactive bromo substituent, and a directing methyl group, imparts specific steric and electronic properties that can be strategically exploited in drug design and the synthesis of novel organic materials.

The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic profile.^{[1][2]} Its lipophilicity can enhance membrane permeability, while its steric bulk can provide a metabolic shield, protecting adjacent functional groups from enzymatic degradation.^{[3][4]} However, the tert-butyl group can also lead to increased metabolic lability through oxidation of its methyl groups.^[3] This guide provides a comprehensive overview of **1-Bromo-4-(tert-butyl)-2-methylbenzene**, its structural analogues, their synthesis, key reactions, and potential applications, with a focus on providing actionable insights for researchers in drug development.

Physicochemical Properties of the Core Structure

A thorough understanding of the physicochemical properties of the parent compound, **1-Bromo-4-(tert-butyl)-2-methylbenzene**, is essential for its effective utilization in synthesis and as a reference for its analogues.

Property	Value	Source
IUPAC Name	1-bromo-4-tert-butyl-2-methylbenzene	PubChem[5]
Molecular Formula	C ₁₁ H ₁₅ Br	PubChem[5]
Molecular Weight	227.14 g/mol	PubChem[5]
CAS Number	854637-01-7	PubChem[5]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Boiling Point	80-81 °C at 2 mmHg (for 1-Bromo-4-tert-butylbenzene)	Sigma-Aldrich[6]
Melting Point	13-16 °C (for 1-Bromo-4-tert-butylbenzene)	Sigma-Aldrich[6]
Density	1.229 g/mL at 25 °C (for 1-Bromo-4-tert-butylbenzene)	Sigma-Aldrich[6]

Structural Analogues and Their Significance

The strategic modification of the **1-Bromo-4-(tert-butyl)-2-methylbenzene** scaffold allows for the fine-tuning of its properties. Key analogues include isomers with altered substitution patterns and derivatives where the tert-butyl or bromo groups are replaced.

Positional Isomers

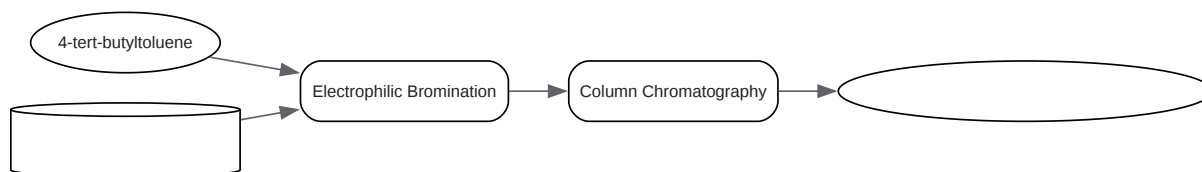
The relative positions of the bromo, tert-butyl, and methyl groups on the benzene ring significantly influence the molecule's reactivity and steric hindrance.

- 2-Bromo-4-tert-butyl-1-methylbenzene: In this isomer, the bromine atom is positioned between the methyl and an adjacent proton, which can alter its reactivity in coupling reactions and metallation.[7]
- 1-Bromo-4-sec-butyl-2-methylbenzene: Replacing the tert-butyl group with a sec-butyl group introduces a chiral center, which can be crucial for stereospecific interactions with biological targets.[8][9][10][11]

Isosteres of the Tert-butyl Group

In drug discovery, replacing the tert-butyl group with isosteres can overcome issues like metabolic instability while retaining desired steric and electronic properties.[1][2]

- Trifluoromethylcyclopropyl analogues: This group can serve as a metabolically stable replacement for the tert-butyl group, as it lacks the readily oxidizable sp³ C-H bonds.[3]
- Bicyclo[1.1.1]pentanyl analogues: These rigid scaffolds can mimic the steric bulk of a tert-butyl group or a para-substituted phenyl ring, often improving metabolic stability and solubility.[2]



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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

- Reaction Setup: To a solution of 4-tert-butyltoluene (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask, add silica gel.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the mixture. The use of silica gel as a catalyst provides a mild and effective method for this bromination.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure **1-Bromo-4-(tert-butyl)-2-methylbenzene**.
- **Characterization:** Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Key Reactions and Transformations

The bromine atom in **1-Bromo-4-(tert-butyl)-2-methylbenzene** is a versatile handle for a variety of synthetic transformations, making it a valuable intermediate.

Lithium-Bromine Exchange

This reaction is a powerful tool for the formation of organolithium reagents, which are potent nucleophiles and bases.

- **Mechanism:** Treatment of an aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. [6]The resulting aryllithium species can then be reacted with a wide range of electrophiles.

Suzuki Coupling

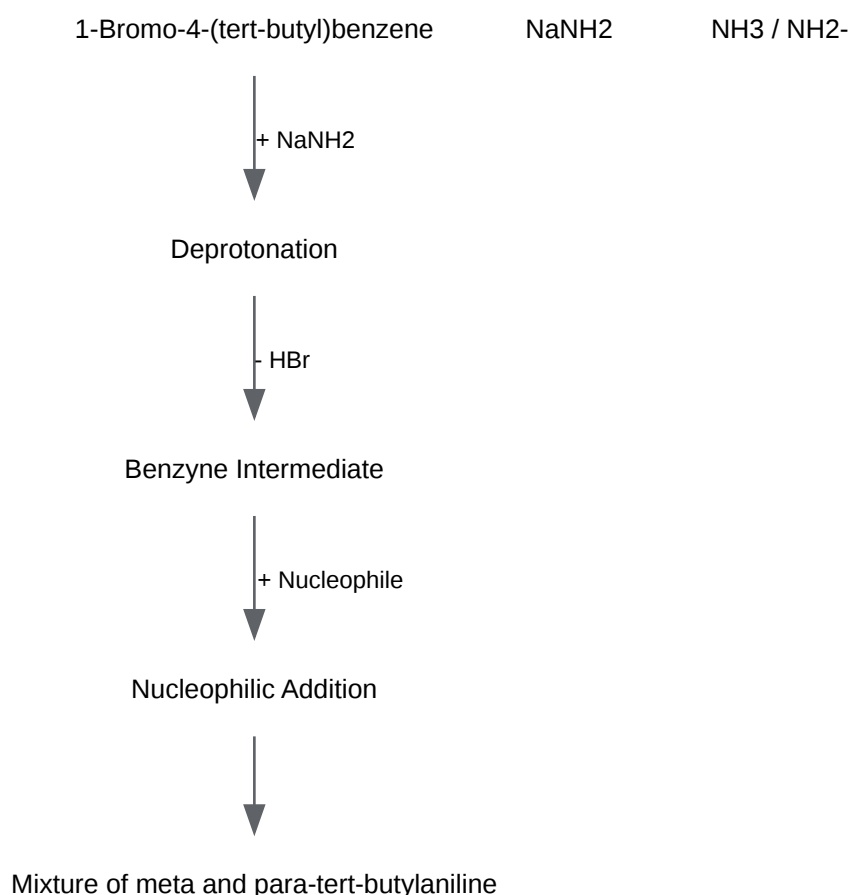
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.

- **Application:** **1-Bromo-4-(tert-butyl)-2-methylbenzene** can be coupled with various boronic acids or esters to introduce new aryl or alkyl substituents. This reaction is fundamental in the synthesis of complex molecules, including pharmaceuticals.

Benzyne Formation

Reaction with a strong base, such as sodium amide (NaNH_2), can lead to the formation of a highly reactive benzyne intermediate through an elimination-addition mechanism. [12][13]

- Pathway: The strong base deprotonates the benzene ring at a position ortho to the bromine atom. Subsequent elimination of HBr generates the benzyne. This intermediate can then be trapped by nucleophiles, leading to a mixture of substitution products. [12][13]



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Caption: Pathway of benzyne formation and subsequent reaction.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of **1-Bromo-4-(tert-butyl)-2-methylbenzene** and its analogues make them attractive scaffolds in drug discovery.

- **Precursors for Bioactive Molecules:** These compounds serve as key starting materials for the synthesis of more complex molecules with potential biological activity. For instance, 1-bromo-4-tert-butylbenzene has been used in the synthesis of analogues of CP-47,497 and CP-55,940, which are synthetic cannabinoids. [6][14]* **Modulation of Pharmacokinetic Properties:** The tert-butyl group is often incorporated to increase lipophilicity, which can improve a drug candidate's absorption and distribution. [2]The steric bulk of this group can also be used to lock a molecule into a specific conformation required for binding to a biological target.
- **Metabolic Stability:** While the tert-butyl group itself can be a site of metabolism, its steric hindrance can protect other parts of the molecule from enzymatic degradation. [4]The development of isosteres for the tert-butyl group is an active area of research aimed at improving metabolic stability while retaining beneficial properties. [1][3]

Characterization Techniques

The unambiguous identification and purity assessment of **1-Bromo-4-(tert-butyl)-2-methylbenzene** and its analogues rely on a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy provides information on the number and environment of protons in the molecule, including the characteristic signals for the tert-butyl group (a singlet around 1.3 ppm) and the aromatic protons. [15] ^{13}C NMR spectroscopy is used to identify the carbon skeleton.
- **Mass Spectrometry (MS):** MS is used to determine the molecular weight and fragmentation pattern of the compounds. The presence of bromine is often indicated by a characteristic isotopic pattern (^{79}Br and ^{81}Br in approximately a 1:1 ratio).
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the presence of the aromatic ring and the C-H bonds of the alkyl substituents. [16]

Conclusion

1-Bromo-4-(tert-butyl)-2-methylbenzene and its structural analogues are valuable compounds for researchers in organic synthesis and drug development. Their unique

combination of steric and electronic properties, coupled with the synthetic versatility of the bromo group, provides a rich platform for the design and synthesis of novel molecules. A deep understanding of their synthesis, reactivity, and physicochemical properties is crucial for leveraging their full potential in the development of new therapeutics and functional materials.

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- To cite this document: BenchChem. [1-Bromo-4-(tert-butyl)-2-methylbenzene structural analogues]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8585258#1-bromo-4-tert-butyl-2-methylbenzene-structural-analogues]

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